molecular formula C15H26N2O2 B2485547 bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine CAS No. 1284692-88-1

bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine

Cat. No.: B2485547
CAS No.: 1284692-88-1
M. Wt: 266.385
InChI Key: OSSWXXWVLVXBJO-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine is a complex organic compound that features both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine typically involves the reaction of 2-methoxyethylamine with 4-[(methylamino)methyl]benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction and metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine is unique due to the presence of both methoxyethyl and methylaminomethyl groups attached to a phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2-methoxy-N-(2-methoxyethyl)-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-16-12-14-4-6-15(7-5-14)13-17(8-10-18-2)9-11-19-3/h4-7,16H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSWXXWVLVXBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284692-88-1
Record name bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine
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